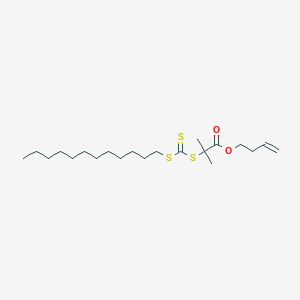![molecular formula C10H18N2 B12061163 2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine CAS No. 957494-36-9](/img/structure/B12061163.png)
2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine is a heterocyclic compound with the molecular formula C₉H₁₆N₂ This compound is part of the pyrimidoazepine family, characterized by a fused ring structure that includes both pyrimidine and azepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a diketone or ketoester in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used for hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated azepine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine is used as a building block for the synthesis of more complex molecules
Biology: This compound has been studied for its potential biological activities. It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to its structural similarity to known bioactive molecules.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. Research has indicated possible applications in developing drugs for neurological conditions, given its ability to interact with specific receptors in the brain.
Industry: Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various applications, including the production of polymers and resins.
Mechanism of Action
The mechanism by which 2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ring structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include neurotransmitter regulation and enzyme inhibition, depending on the specific derivative and application.
Comparison with Similar Compounds
1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU): Another heterocyclic compound with a similar ring structure but different functional groups.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Shares structural similarities but differs in the position of nitrogen atoms and saturation level.
Uniqueness: 2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine is unique due to its specific ring fusion and methyl substitution, which confer distinct chemical and biological properties
Properties
CAS No. |
957494-36-9 |
|---|---|
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
10-methyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C10H18N2/c1-9-5-2-3-7-12-8-4-6-11-10(9)12/h9H,2-8H2,1H3 |
InChI Key |
LECBQCAPXQUFMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN2C1=NCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)
![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)



![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)


